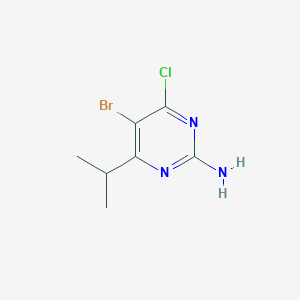
5-Bromo-4-chloro-6-isopropylpyrimidin-2-amine
Overview
Description
5-Bromo-4-chloro-6-isopropylpyrimidin-2-amine is an organic molecule that has gained significant attention in recent years due to its potential applications in various fields of research and industry. It has a molecular formula of C7H9BrClN3 and a molecular weight of 250.52 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCCC1=C(C(=NC(=N1)N)Cl)Br . This indicates that the molecule consists of a pyrimidine ring which is substituted with bromo, chloro, and isopropyl groups.
Scientific Research Applications
Investigation of Chemical Reactions and Synthesis
Regioselective Reactions and Crystallization
The study of regioselective displacement reactions involving similar compounds, like 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, has been analyzed. The research detailed the formation of specific aminopyrimidines and the crystalline structure of these compounds, showcasing the potential for targeted synthesis in chemical research (Doulah et al., 2014).
Amination of Halogenopyrimidines
The process of aminating halogenated pyrimidines, including the exploration of reaction mechanisms and the influence of halogen atoms and the pyrimidine nucleus accessibility, provides insights into the synthetic versatility of such compounds (Rasmussen & Plas, 2010).
Derivative Synthesis for Potential Biological Activities
Research into synthesizing pyrimidin-4-amine derivatives and their evaluation for antibacterial and antifungal activities exemplifies the application of such compounds in developing new antimicrobial agents (Ranganatha et al., 2018).
Development of New Chemical Entities
Creation of Novel Heterocyclic Compounds
Studies demonstrate the synthesis of new heterocyclic derivatives, such as pyrimido[4,5-e][1,3,4]thiadiazine and thiazolo[4,5-d]pyrimidines, from compounds including 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine. These endeavors highlight the potential for discovering unique chemical structures with varied applications (Rahimizadeh et al., 2007).
Investigation of Azo Compounds
The synthesis of azo dyes based on pyrimido[4,5-e][1,3,4]thiadiazine showcases the chemical versatility and potential for creating novel compounds with specific properties, such as dyes or indicators (Nikpour et al., 2012).
Mechanistic Insights and Chemical Properties
- Understanding Reaction Mechanisms: Studies have provided insights into the mechanisms underlying the amination of substituted halogenoaza-aromatics, highlighting the complexities and factors influencing chemical reactions, which are crucial for designing and optimizing synthetic routes (Valk et al., 2010).
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-chloro-6-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrClN3/c1-3(2)5-4(8)6(9)12-7(10)11-5/h3H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIZDRLYOMHGOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC(=N1)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



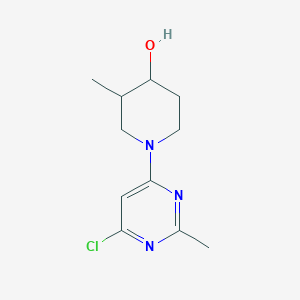
![4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B1488288.png)
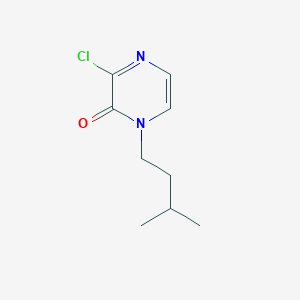
![1-{[(Oxolan-3-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488291.png)



![[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1488296.png)
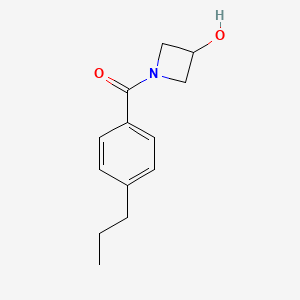
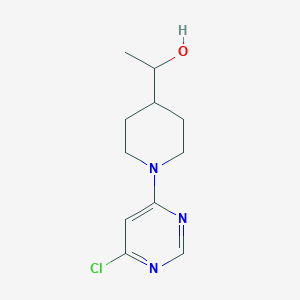


![1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B1488307.png)
